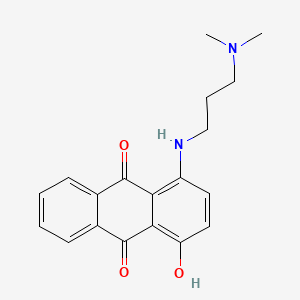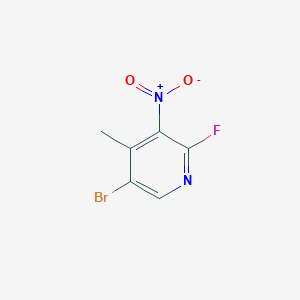
SubstanceP,9-(N-methylglycine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methylglycine typically involves the methylation of glycine. One common method is reductive amination, where glycine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the N-methylation of glycine using methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of N-methylglycine can be achieved through biocatalysis using engineered strains of Corynebacterium glutamicum. This method involves the use of a mutant imine reductase enzyme to catalyze the reductive alkylamination of glyoxylate with monomethylamine .
化学反应分析
Types of Reactions:
Oxidation: N-methylglycine can undergo oxidation to form glycine and formaldehyde.
Reduction: It can be reduced to form N-methylglycine derivatives.
Substitution: N-methylglycine can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Glycine and formaldehyde.
Reduction: Various N-methylglycine derivatives.
Substitution: Substituted glycine derivatives.
科学研究应用
Chemistry: N-methylglycine is used as a building block for the synthesis of peptide-based drugs and other bioactive compounds .
Biology: It acts as a co-agonist at the glycine binding site of NMDA receptors, potentiating their function and playing a role in neurotransmission .
Medicine: N-methylglycine has been studied for its potential therapeutic effects in conditions such as schizophrenia and metabolic disorders .
Industry: It is used in the production of detergents and as a stabilizer in various industrial processes .
作用机制
N-methylglycine exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist at the glycine binding site, enhancing the receptor’s response to glutamate. This potentiation of NMDA receptor function is crucial for synaptic plasticity and neurotransmission . Additionally, N-methylglycine can modulate the activity of glycine transporters, leading to increased glycine levels in the synaptic cleft .
相似化合物的比较
Glycine: A simple amino acid that serves as a neurotransmitter and a precursor for various biomolecules.
N,N-dimethylglycine: Another derivative of glycine with similar metabolic roles.
Uniqueness: N-methylglycine is unique in its ability to act as a co-agonist at NMDA receptors, a property not shared by glycine or N,N-dimethylglycine. This makes it particularly valuable in neurological research and potential therapeutic applications .
属性
分子式 |
C64H100N18O13S |
|---|---|
分子量 |
1361.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI 键 |
CMARLNZAQITWSL-SARDKLJWSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


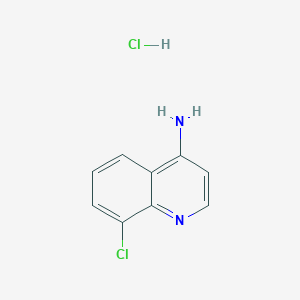
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
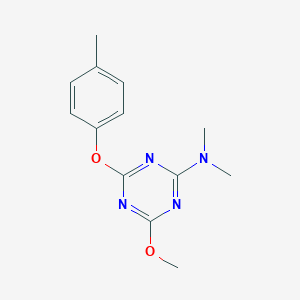
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
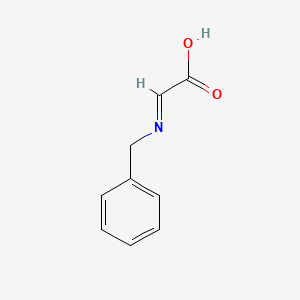
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)


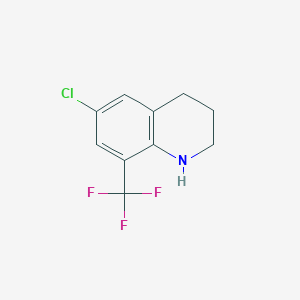

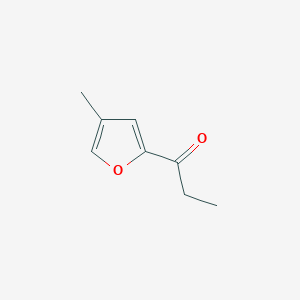
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
